N-[1-(1-Methylindol-3-yl)propan-2-yl]prop-2-enamide
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Overview
Description
“N-[1-(1-Methylindol-3-yl)propan-2-yl]prop-2-enamide” is a compound that has been synthesized in various studies . It is of great interest due to the diverse pharmacological properties of tryptamine and the proven anti-inflammatory properties of naproxen . Tryptamine is a biogenic amine, naturally occurring in plants, animals, and microorganisms, and is a metabolite of tryptophan . Its structure is a shared feature of neuromodulators and psychedelic derivatives such as melatonin, serotonin, bufotenine, psilocybin, psilocin, etc .
Synthesis Analysis
The compound was obtained in high yield in the reaction between tryptamine and naproxen . An easy synthetic procedure for amide synthesis is the DCC-mediated (N, N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines . DCC is commonly used for the preparation of esters, amides, or anhydrides .Molecular Structure Analysis
The newly synthesized naproxen derivative was fully analyzed and characterized via 1H, 13C-NMR, UV, IR, and mass spectral data .Chemical Reactions Analysis
The mechanism of action of naproxen involves blocking arachidonate binding to competitively inhibit both cyclooxygenase (COX) isoenzymes, COX-1, and COX-2, resulting in analgesic and anti-inflammatory effects . COX-1 and COX-2 are catalysts of arachidonic acid conversion to prostaglandin G, the first step of synthesis of prostaglandins and thromboxanes that are involved in rapid physiological responses .properties
IUPAC Name |
N-[1-(1-methylindol-3-yl)propan-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-4-15(18)16-11(2)9-12-10-17(3)14-8-6-5-7-13(12)14/h4-8,10-11H,1,9H2,2-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEYQPDIUZOKKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN(C2=CC=CC=C21)C)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1-Methylindol-3-yl)propan-2-yl]prop-2-enamide |
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